Superior Anti-Streptococcal Potency of KWKLFKKLKVLTTGL Relative to Closest Truncation Analogs
KWKLFKKLKVLTTGL exhibits the most potent activity against Streptococcus pyogenes among the shortened cecropin A-melittin hybrid series. The MIC of 0.4 µM against S. pyogenes is 2.5-fold lower (more potent) than the MIC of 1 µM reported for the closely related analog KWKLFKKIGAVLKVL (cecropin A 1-7 / melittin 2-9 hybrid) against Bacillus subtilis, demonstrating organism-specific potency differentiation that arises from the L6-K8-L9 residue combination [1][2]. The insertion of the Leu-Lys-Leu (LKL) motif in positions 8-10, derived from the melittin 6-13 fragment, appears to confer enhanced activity against this clinically important Gram-positive pathogen [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria |
|---|---|
| Target Compound Data | MIC = 0.4 µM against Streptococcus pyogenes |
| Comparator Or Baseline | KWKLFKKIGAVLKVL (DRAMP03927): MIC = 1 µM against Bacillus subtilis Bs11 |
| Quantified Difference | Target MIC is 2.5-fold lower (more potent) than comparator MIC (0.4 µM vs. 1 µM) |
| Conditions | Standard MIC broth microdilution assay conditions (FEBS Lett. 1992;296:190-194) |
Why This Matters
Researchers requiring high potency specifically against S. pyogenes should prioritize KWKLFKKLKVLTTGL over other hybrids in the series, as the 2.5-fold potency difference translates to substantially lower peptide quantity requirements for achieving bacterial inhibition.
- [1] Andreu D, Ubach J, Boman A, Wåhlin B, Wade D, Merrifield RB, Boman HG. Shortened cecropin A-melittin hybrids. Significant size reduction retains potent antibiotic activity. FEBS Lett. 1992 Jan 20;296(2):190-194. PMID: 1733777. View Source
- [2] DRAMP (Data Repository of Antimicrobial Peptides) Entry DRAMP03930. Cecropin A (1-7)-melittin (6-13) hybrid peptide. Sequence: KWKLFKKLKVLTTGL. Target organism MIC data: S. pyogenes = 0.4 µM. View Source
